![molecular formula C12H10ClNO3S B2975901 2-[(4-氯苯氧基)甲基]-4-甲基-1,3-噻唑-5-羧酸 CAS No. 187998-93-2](/img/structure/B2975901.png)
2-[(4-氯苯氧基)甲基]-4-甲基-1,3-噻唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with similar structures, such as 2-[(4-chlorophenoxy)methyl]benzoic acid and 2-methyl-4-chlorophenoxyacetic acid , are known. These compounds are typically used in research and have various applications, including use as herbicides .
Synthesis Analysis
While specific synthesis methods for “2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid” are not available, similar compounds are often synthesized through various chemical reactions .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, 2-methyl-4-chlorophenoxyacetic acid is known to react as a weak acid to neutralize bases .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. For example, 2-methyl-4-chlorophenoxyacetic acid has a melting point of 114-118 °C and is practically insoluble in water .科学研究应用
理论和计算研究
一项理论研究重点关注噻唑衍生物(包括与所讨论化合物相似的衍生物)中的分子内氢键,使用全电子计算。这项研究提供了对噻唑的结构和电子性质的见解,这对于理解它们的反应性和在各种化学过程中的潜在应用至关重要 (Castro 等人,2007)。
聚合物合成
基于类似噻唑衍生物的热致聚酯的研究突出了这些化合物在创造具有特定热学和光学性质的新材料中的潜力。此类材料可在电子、包装和复合材料中得到应用 (Kricheldorf 和 Thomsen,1992)。
合成技术
2-取代的 2-噻唑啉的合成,包括与所讨论化合物相似的衍生物,展示了噻唑作为有机合成中构建模块的多功能性。这些方法可用于合成用于制药、农用化学品和其他应用的复杂分子 (Suzuki 和 Izawa,1976)。
金属有机骨架 (MOF)
一项使用类似二羧酸的噻吩基 MOF 的研究揭示了这些结构在环境和传感应用中的潜力。MOF 对各种污染物表现出高效的发光传感,表明噻唑衍生物可能有助于开发新的传感器材料 (Zhao 等人,2017)。
抗菌剂
从类似的前体衍生的 N-取代的 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-基-2-硫代乙酰胺的合成和评估显示了作为抗菌剂的潜力。这表明对所讨论化合物的改性可能导致新的抗菌化合物 (Siddiqui 等人,2014)。
作用机制
Target of Action
The primary target of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is broadleaf weeds, including thistle and dock, in cereal crops and pasture . It is selective for plants with broad leaves, which includes most deciduous trees .
Mode of Action
The mode of action of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is as an auxin . Auxins are growth hormones that naturally exist in plants . This compound mimics the action of these hormones, disrupting the normal growth patterns of the target plants .
Biochemical Pathways
It is known that the compound interferes with the normal function of auxins, leading to abnormal growth and eventually death of the target plants .
Pharmacokinetics
It is known that the compound is adsorbed very quickly, with most of the compound being adsorbed within the first 3 minutes . The maximum adsorption capacity is 300.3 mg g−1 at 25 °C .
Result of Action
The result of the action of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid is the death of the target plants. By mimicking the action of auxins, the compound disrupts the normal growth patterns of the plants, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid. For example, the presence of water in the reaction medium can encourage hydrolytic reactions such as the hydrolysis of the products . Additionally, the pH value and ionic strength can also affect the adsorption of the compound .
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-7-11(12(15)16)18-10(14-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJAYARWCGSCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)
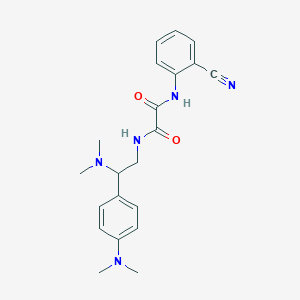
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2975825.png)

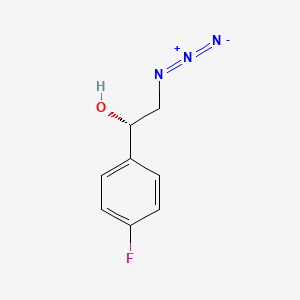
![[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2975831.png)
![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)
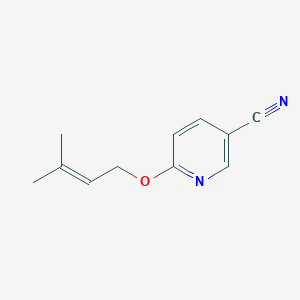
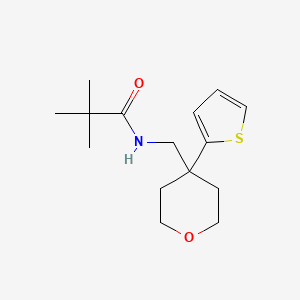

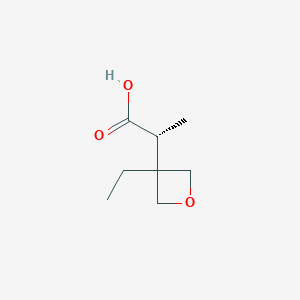
![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2975841.png)